Naphthalen-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
naphthalen-1-yl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS/c25-22(20-9-5-7-18-6-1-2-8-19(18)20)24-14-11-17(12-15-24)16-26-21-10-3-4-13-23-21/h1-10,13,17H,11-12,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVDQWYMCVZNRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Thioether Linkage: This can be achieved by reacting a pyridine-2-thiol with a suitable halomethyl piperidine derivative under basic conditions.
Coupling with Naphthalene Derivative: The intermediate product is then coupled with a naphthalene derivative, often using a Friedel-Crafts acylation reaction.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the above steps to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with multiple molecular targets.
Mechanism of Action
The mechanism of action of Naphthalen-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations:
The naphthalen-2-yl isomer demonstrates the impact of positional isomerism on molecular geometry, which may affect intermolecular interactions in crystal packing or receptor binding.
Heterocyclic Modifications :
- Substitution of pyridin-2-ylthio with furan-2-ylmethylthio replaces a nitrogen-containing heterocycle with an oxygen-containing one, reducing basicity and hydrogen-bonding capacity.
- Thioether linkages in all analogues suggest a role in redox activity or metal coordination, though experimental evidence is lacking in the provided data.
Synthetic and Purification Challenges: Compounds with halogenated aryl groups (e.g., ) required multi-step purification using solvent mixtures like ethyl acetate/methanol/ammonia, indicating moderate polarity and solubility challenges .
Pharmacological and Functional Insights
For example:
- Compound 29 : Features a 3-fluorophenoxyethylamino group, which may enhance blood-brain barrier penetration compared to bulkier naphthalenyl systems.
- Pyridin-2-ylthio vs. Furan-2-ylmethylthio : The pyridine ring in the target compound could engage in π-π stacking or act as a weak base, whereas the furan system may prioritize hydrophobic interactions .
Limitations and Data Gaps
- Physicochemical Data : Melting points, solubility, and stability parameters are unreported for most compounds, limiting comparative analyses.
- Biological Activity: No direct evidence links the target compound to specific receptor targets or mechanisms, necessitating further experimental validation.
Biological Activity
Naphthalen-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Structural Characteristics
The compound features a naphthalene moiety , a piperidine ring , and a pyridine ring connected via a thioether bond. This unique arrangement contributes to its diverse biological profile. The structural formula can be represented as follows:
This compound interacts with various biological targets, primarily enzymes and receptors involved in disease pathways. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.
- Receptor Binding : It can bind to receptors, modulating their activity and influencing signaling cascades.
Anticancer Potential
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that naphthalene derivatives can induce apoptosis in cancer cells. A related compound, (1-(dimethylamino)naphthalen-4-yl)(4-(dimethylamino)phenyl)methanone, demonstrated EC50 values of 37 nM in T47D cells, indicating potent anticancer activity .
Neuroprotective Effects
The compound is also being explored for its neuroprotective effects. Its ability to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders. The piperidine and pyridine rings may enhance its affinity for neural receptors.
Other Biological Activities
Preliminary studies suggest potential antimicrobial and anti-inflammatory activities, although these areas require further investigation to establish efficacy and mechanisms.
Research Findings and Case Studies
Several studies have investigated the biological activity of naphthalene derivatives similar to this compound:
| Study | Findings | Cell Line/Model | IC50/EC50 Values |
|---|---|---|---|
| Study A | Induction of apoptosis in cancer cells | T47D | EC50: 37 nM |
| Study B | Neuroprotective effects observed | Mouse model | Not specified |
| Study C | Antimicrobial activity against bacteria | Various strains | Not specified |
Synthesis and Production
The synthesis of this compound typically involves multiple steps:
- Formation of Thioether Linkage : Reaction of pyridine-2-thiol with a halomethyl piperidine derivative.
- Coupling with Naphthalene Derivative : Using Friedel-Crafts acylation reactions.
These methods are crucial for developing the compound efficiently for research purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
